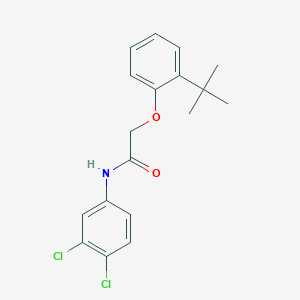![molecular formula C27H22N4O2 B11690324 4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-one](/img/structure/B11690324.png)
4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-one is a complex organic compound with a molecular formula of C27H22N4O2. This compound is notable for its unique structure, which includes a pyrimidinone core, an oxazole ring, and a benzyl(methyl)amino group. It is used in various scientific research applications due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2,5-diphenyl-1,3-oxazole.
Formation of the Pyrimidinone Core: The pyrimidinone core is formed through a condensation reaction between a suitable amine and a carbonyl compound.
Introduction of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group is introduced through a nucleophilic substitution reaction, where a benzyl(methyl)amine reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-2(1H)-pyrimidinone
- **4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-thione
Uniqueness
4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-one is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C27H22N4O2 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
4-[benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)pyrimidin-2-one |
InChI |
InChI=1S/C27H22N4O2/c1-30(19-20-11-5-2-6-12-20)23-17-18-31(27(32)28-23)25-24(21-13-7-3-8-14-21)33-26(29-25)22-15-9-4-10-16-22/h2-18H,19H2,1H3 |
Clé InChI |
PMKAWAMYYRJBQF-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=NC(=O)N(C=C2)C3=C(OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


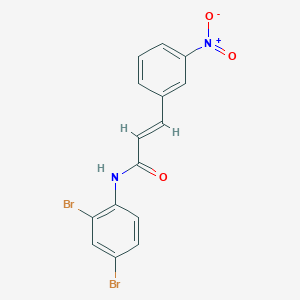
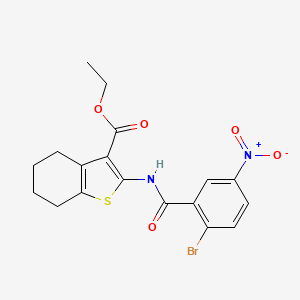
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690254.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B11690259.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11690262.png)
![6-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11690269.png)
![ethyl 5-(2-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690276.png)
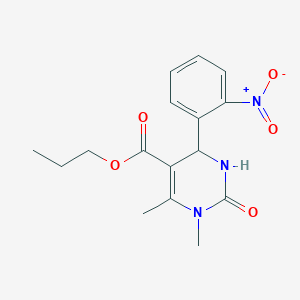
![(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690290.png)
![2-methoxy-4-[(Z)-{4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]phenyl benzoate](/img/structure/B11690295.png)
![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile](/img/structure/B11690296.png)
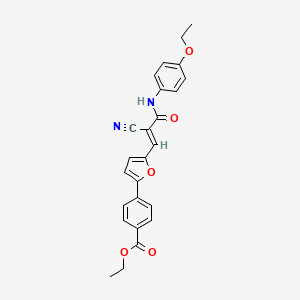
![4-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11690306.png)
